4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .Chemical Reactions Analysis
Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.Scientific Research Applications
Results
One of the compounds exhibited superior antipromastigote activity with an IC50 value of 0.018, significantly more active than standard drugs. Additionally, compounds showed up to 90.4% suppression of Plasmodium berghei in mice .
Methods of Application
Results: The synthesized indole derivatives exhibit a range of biological activities and are potential candidates for the treatment of various disorders, including cancer .
Methods of Application
Results: These complexes are characterized for their structural and electronic properties, which may lead to new materials with desirable characteristics .
Methods of Application
Results: The inhibitors’ efficacy is assessed through biochemical assays, determining their potential as therapeutic agents .
Methods of Application
Results: The resulting bipyrazoles are studied for their ability to coordinate with metals, leading to potential applications in catalysis and materials science .
Methods of Application
Results: The materials developed are evaluated for their performance in specific applications, such as conductivity or durability .
properties
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 |
Source
|
Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
CAS RN |
51108-51-1 |
Source
|
Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.